isopropyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
isopropyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core This compound is notable for its unique structure, which includes bromine atoms, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, bromination, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. These methods are designed to produce the compound in high quantities while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
isopropyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atoms or the trifluoromethyl group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
isopropyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and trifluoromethyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Bromophenol: An organic compound with bromine atoms bonded to a benzene ring.
Trifluoromethylated Pyrazoles: Compounds with a trifluoromethyl group attached to a pyrazole ring.
Furan Derivatives: Compounds containing a furan ring with various substituents.
Uniqueness
isopropyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its combination of structural elements, including the pyrazolo[1,5-a]pyrimidine core, bromine atoms, trifluoromethyl group, and furan ring
Properties
Molecular Formula |
C15H10Br2F3N3O3 |
---|---|
Molecular Weight |
497.06g/mol |
IUPAC Name |
propan-2-yl 3-bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H10Br2F3N3O3/c1-6(2)25-14(24)12-11(17)13-21-7(8-3-4-10(16)26-8)5-9(15(18,19)20)23(13)22-12/h3-6H,1-2H3 |
InChI Key |
JZYFFPMUVVJJJZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=C(O3)Br)C(F)(F)F |
Canonical SMILES |
CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=C(O3)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.